molecular formula C19H26N2O2 B5412258 4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No. B5412258
M. Wt: 314.4 g/mol
InChI Key: VNZQDXIMACUXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as PPTB, is a chemical compound that belongs to the class of benzamides. It has been studied for its potential use in various scientific research applications, particularly in the field of drug discovery.

Mechanism of Action

4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide exerts its pharmacological effects by inhibiting the activity of protein kinases, particularly the Src family kinases. These kinases are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By blocking the activity of these kinases, this compound can inhibit the growth of cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and prevent the formation of new blood vessels that are essential for tumor growth. This compound has also been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain that are associated with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has several advantages as a drug target in laboratory experiments. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one limitation of this compound is its potential toxicity, which can limit its use in clinical settings.

Future Directions

There are several future directions for the study of 4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One direction is the development of more potent and selective inhibitors of protein kinases, particularly the Src family kinases. Another direction is the investigation of the potential use of this compound in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, the development of new drug delivery systems that can improve the bioavailability and reduce the toxicity of this compound is another area of research.

Synthesis Methods

The synthesis of 4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction between 4-aminobenzamide and 2-propyn-1-ol in the presence of a base catalyst. The resulting product is then treated with 2,2,6,6-tetramethyl-4-piperidinol and trifluoroacetic anhydride to yield this compound. The purity and yield of the compound can be improved by further purification steps such as recrystallization and column chromatography.

Scientific Research Applications

4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been studied for its potential use as a drug target in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinases, which are involved in the regulation of cell growth and division. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-6-11-23-16-9-7-14(8-10-16)17(22)20-15-12-18(2,3)21-19(4,5)13-15/h1,7-10,15,21H,11-13H2,2-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZQDXIMACUXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)OCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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